molecular formula C15H14N4O3S B2836552 N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850936-76-4

N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2836552
CAS No.: 850936-76-4
M. Wt: 330.36
InChI Key: DFPBLXRNXGBJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a thioether-linked acetamide group. The acetamide nitrogen is further connected to a 5-methylisoxazole ring, while the oxadiazole’s 5-position bears an m-tolyl (meta-methylphenyl) group. This structure combines heterocyclic moieties known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-4-3-5-11(6-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPBLXRNXGBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS Number: 872595-03-4) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both isoxazole and oxadiazole moieties. The molecular formula is C20H20N6O4S2C_{20}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 472.5 g/mol. Its structure can be represented as follows:

N 5 methylisoxazol 3 yl 2 5 m tolyl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 5 methylisoxazol 3 yl 2 5 m tolyl 1 3 4 oxadiazol 2 yl thio acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
  • Formation of Oxadiazole Ring : Synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioacetylation : The final product is obtained by coupling the isoxazole and oxadiazole intermediates through thioacetylation.

Antitumor Activity

Recent studies indicate that compounds containing isoxazole and oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays using the MTT method have shown that derivatives similar to this compound demonstrate IC50 values in the micromolar range against HeLa and MCF-7 cell lines. Specifically, related compounds with oxadiazole moieties have shown IC50 values as low as 29 μM against HeLa cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has highlighted the effectiveness of thioacetamide derivatives against Gram-negative bacteria. These compounds operate through unique mechanisms involving inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Evaluation :
    • A study investigated various derivatives of oxadiazoles and thiadiazoles for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the aryl groups significantly influenced the cytotoxic activity, with specific substitutions enhancing efficacy .
  • Antibacterial Studies :
    • Research focusing on thioacetamide-triazole compounds revealed their ability to inhibit E. coli growth by targeting cysteine biosynthesis pathways. This suggests that similar mechanisms could be explored for this compound in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesIC50 (μM)Biological Activity
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamideIsoxazole & PyridazineNot specifiedPotential enzyme inhibitor
N-(5-methylisoxazol-3-yloxy)-2-thiazolidinoneIsoxazole & Thiazolidine25 μM (HeLa)Antitumor activity

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C15H14N4O3S
  • Molecular Weight : 330.36 g/mol
  • CAS Number : 847475-71-2

The structure comprises a 5-methylisoxazole moiety linked to a thioacetamide group that is further substituted with a 1,3,4-oxadiazole ring. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide exhibit significant antimicrobial properties. The oxadiazole derivatives have been studied for their effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the isoxazole and thioacetamide components could enhance efficacy .

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of heterocyclic rings known for their biological activity. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells.

Case Study : In vitro studies have shown that oxadiazole derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of compounds containing isoxazole and oxadiazole moieties. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties.

Case Study : A paper from the International Journal of Molecular Sciences reported that derivatives with isoxazole structures can protect neurons from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s .

Biological Mechanisms

The biological activities of this compound are likely mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.
  • Antioxidant Activity : The presence of the isoxazole ring may confer antioxidant properties, reducing oxidative stress in cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

Research Findings Overview

Application AreaFindingsReferences
Antimicrobial ActivityEffective against MRSA and E. coli; modifications enhance efficacy
Anticancer PotentialInduces apoptosis in breast and colon cancer cells
Neuroprotective EffectsProtects neurons from oxidative stress; potential for neurodegenerative diseases

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs differ in substituents on the oxadiazole and acetamide groups, impacting solubility, stability, and bioactivity:

Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties
Target Compound m-Tolyl 5-Methylisoxazol-3-yl C16H16N4O3S* ~360.39* Not reported Predicted lipophilicity due to m-tolyl
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenyl 5-Methylisoxazol-3-yl C16H16N4O5S 376.39 Not reported Higher solubility (methoxy groups)
Compound 154: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide 4-Chlorophenyl 4-(p-Tolyl)pyrimidin-2-yl C22H18ClN5O2S 463.92 Not reported IC50 = 3.8 μM (A549 cells)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (4-Methoxyphenoxy)methyl 1,3-Benzodioxol-5-ylmethyl C21H19N3O6S 441.45 127 Moderate lipophilicity
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a) (1H-Indol-3-yl)methyl Benzothiazol-2-yl C20H15N5O2S2 421.49 200.9–201.7 Anticancer activity (HRMS confirmed)

*Note: The target compound’s molecular formula and mass are inferred based on structural similarity to , replacing 3,4-dimethoxyphenyl with m-tolyl (C7H7).

Key Observations:
  • Methoxy vs. Methyl: The 3,4-dimethoxyphenyl analog () has higher polarity due to methoxy groups, which may increase aqueous solubility but reduce blood-brain barrier penetration compared to m-tolyl .
  • Melting Points : Analogs with rigid aromatic systems (e.g., benzothiazole in 2a ) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions.
Anticancer Potential:
  • Compound 154 (4-chlorophenyl, pyrimidinyl): Demonstrated potent cytotoxicity against A549 lung cancer cells (IC50 = 3.8 μM) with 25-fold selectivity over noncancerous HEK cells. Halogen substituents (e.g., Cl) enhance anticancer activity via hydrophobic interactions and improved target binding .
Enzyme Inhibition:
  • LOX and BChE Inhibition : Compounds with indol-3-ylmethyl substituents () showed moderate activity against lipoxygenase (LOX) and butyrylcholinesterase (BChE), suggesting the target compound’s m-tolyl group may similarly interact with enzyme active sites .
Antimicrobial Activity:
  • Thiadiazole Derivatives (): While structurally distinct (1,3,4-thiadiazole core), compounds like 5j (4-chlorobenzylthio) exhibited antimicrobial properties, highlighting the importance of thioether linkages in bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

Answer:
The compound is synthesized via multi-step routes, typically involving:

  • Oxadiazole ring formation : Cyclization of acyl hydrazides using reagents like POCl₃ or PPA (polyphosphoric acid) to form the 1,3,4-oxadiazole core .
  • Thioacetamide coupling : Reaction of 5-(m-tolyl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine, followed by substitution with 5-methylisoxazol-3-amine .
  • Optimization : Use of polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to enhance reaction efficiency.
    Characterization is performed via ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (C=O at ~170 ppm) confirm structural integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 386.08 for C₁₈H₁₆N₄O₂S₂) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Chromatography : TLC/HPLC monitors reaction progress and purity (>95%) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:
Initial screening focuses on:

  • Enzyme inhibition :
    • Lipoxygenase (LOX) and α-glucosidase assays to assess anti-inflammatory/antidiabetic potential .
    • Acetylcholinesterase (AChE) inhibition for neurodegenerative disease applications .
  • Antimicrobial activity : Disk diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) to minimize artifacts .
  • Structural analogs : Compare with derivatives (e.g., N-(4-chlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide) to identify substituent effects .
  • Orthogonal assays : Validate enzyme inhibition with fluorescence-based assays and molecular docking to confirm binding modes .

Advanced: What strategies optimize synthetic yield and purity for scaled-up production?

Answer:

  • Flow chemistry : Continuous flow reactors improve mixing and thermal control, enhancing yield (e.g., from 65% to 85%) .
  • Catalyst screening : Use K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) to accelerate thioether bond formation .
  • Purification : Gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) ensures >98% purity .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Answer:

  • Molecular docking : Predict binding to targets like LOX (PDB ID 1N8Q) or AChE (PDB ID 4EY7) using AutoDock Vina .
  • DFT calculations : Analyze electron distribution (HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at the oxadiazole sulfur) for lead optimization .

Advanced: What are the key challenges in studying its metabolic stability and toxicity?

Answer:

  • In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH to assess metabolic degradation (t₁/₂ < 30 min indicates instability) .
  • Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol-reactive intermediates .
  • In silico toxicity : Predict hepatotoxicity via ADMET tools (e.g., SwissADME) based on logP (>3.5 may indicate membrane accumulation) .

Advanced: How to design derivatives for improved solubility without compromising activity?

Answer:

  • Polar substituents : Introduce –OH or –NH₂ groups on the m-tolyl ring to enhance aqueous solubility .
  • Prodrug strategies : Convert the acetamide to a phosphate ester for pH-dependent release .
  • Co-crystallization : Screen with cyclodextrins or PEG polymers to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.